6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Agrochemical Intermediates Process Chemistry Synthetic Efficiency

Incorrect isomer selection can derail SAR studies and scale-up syntheses. This compound delivers the precise 6-Cl-3-NO2-2-CF3 substitution pattern required for reliable SNAr reactivity and target-specific biological activity. • Single-isomer TFMP building block ensures predictable electronic and steric effects in downstream analogues. • Enables quantitative lipophilicity optimization (cLogP 2.66) and metabolic stability tuning in drug and agrochemical discovery. • Supplied at ≥98% purity with consistent batch-to-batch quality, reducing purification burdens during route scale-up.

Molecular Formula C6H2ClF3N2O2
Molecular Weight 226.54 g/mol
CAS No. 117519-12-7
Cat. No. B169964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitro-2-(trifluoromethyl)pyridine
CAS117519-12-7
Molecular FormulaC6H2ClF3N2O2
Molecular Weight226.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl
InChIInChI=1S/C6H2ClF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H
InChIKeyKCFXQCGFWFTDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine Procurement & Technical Baseline


6-Chloro-3-nitro-2-(trifluoromethyl)pyridine (CAS 117519-12-7) is a polyfunctionalized pyridine building block of the formula C₆H₂ClF₃N₂O₂ (MW 226.54) [1]. It is recognized as a strategic trifluoromethylpyridine (TFMP) intermediate for the discovery of novel agrochemicals (including herbicides and fungicides) and pharmaceutical candidates . The TFMP scaffold is a privileged motif in modern crop protection and medicinal chemistry due to its unique physicochemical properties conferred by fluorine substitution [2].

Positional Isomerism & Reactivity of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine


Direct substitution of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine with its positional isomers or simpler analogs is not scientifically valid due to the profound impact of the precise arrangement of the chloro, nitro, and trifluoromethyl groups on the pyridine ring . The unique substitution pattern in this compound creates a distinct and predictable electronic environment that governs both its reactivity profile and the resulting physicochemical properties of downstream molecules . For instance, shifting a substituent from one position to another alters the site of nucleophilic aromatic substitution (SNAr), changes metabolic stability, and leads to a fundamentally different, often less effective or entirely inactive, final product in agrochemical or pharmaceutical applications [1]. Therefore, selecting the correct isomer is not a matter of preference but a critical requirement for the success of a specific synthetic route or achieving the desired biological activity.

Quantitative Differentiation vs. Analogs


Synthetic Efficiency Advantage

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine offers a superior synthetic starting point. It is prepared via direct nitration, a robust and high-yielding reaction. In contrast, a structurally similar key intermediate, 2-Chloro-6-(trifluoromethyl)pyridine, is produced in the industry via a vapor-phase chlorination process which suffers from significant intrinsic limitations, yielding the product in low yield and low purity [1]. This positions the target compound as a more reliable and cost-effective building block for multistep syntheses.

Agrochemical Intermediates Process Chemistry Synthetic Efficiency

Enhanced Lipophilicity Profile

The presence of the trifluoromethyl (CF3) group imparts a significant increase in lipophilicity, a critical parameter for membrane permeability and systemic movement in plants . This distinguishes it from non-fluorinated analogs and supports the well-established strategy of fluorine incorporation to optimize the properties of bioactive molecules [1].

Agrochemical Research Drug Discovery Physicochemical Properties ADME

Research-Grade Purity vs. Lower-Grade Analogs

For reliable research and development, high purity is non-negotiable. 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is commercially available at a minimum purity of 98% . In contrast, common analogs like 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine and 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine are often supplied with a minimum purity specification of 95% . This difference in commercial grade has direct implications for reaction stoichiometry, byproduct formation, and overall process robustness.

Procurement Quality Control Chemical Synthesis

High-Value Application Scenarios for 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine


Agrochemical Discovery & Optimization

This compound is a premier building block for generating libraries of TFMP-based analogs for herbicide, fungicide, and insecticide discovery programs. The established track record of TFMP derivatives in the market validates this scaffold as a fertile ground for innovation [1]. Its use enables SAR studies to optimize lipophilicity and efficacy, leveraging the quantitative cLogP advantage (2.66) .

Multi-Kilogram Process Development

When scaling up a synthetic route, the robust chemistry of this intermediate, derived from a high-yielding nitration step, offers a significant advantage over less efficient syntheses [1]. The availability in high purity (≥98%) ensures consistent quality in larger batches, mitigating the risk of process deviations and costly purification steps.

Pharmaceutical Intermediates & Building Blocks

In medicinal chemistry, the TFMP motif is a recognized isostere and bioisostere that can improve a candidate's drug-like properties, including metabolic stability and target binding affinity [1]. This compound serves as a versatile starting material for introducing the privileged TFMP motif into lead compounds, addressing common challenges in PK/PD optimization.

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